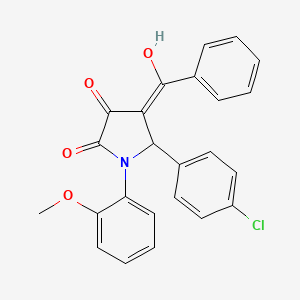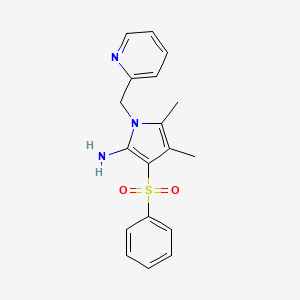![molecular formula C19H16Cl2N2OS B11047675 5-benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11047675.png)
5-benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one typically involves the alkylation of 6-methyl-2-thiouracil with benzyl chloride and 2,4-dichlorobenzyl chloride. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial or viral replication, thereby exhibiting antimicrobial or antiviral properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzyl chloride: A related compound used as a starting material in the synthesis of 5-benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one.
2,5-Dichlorobenzyl chloride: Another similar compound with comparable chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both benzyl and dichlorobenzyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H16Cl2N2OS |
|---|---|
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
5-benzyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H16Cl2N2OS/c1-12-16(9-13-5-3-2-4-6-13)18(24)23-19(22-12)25-11-14-7-8-15(20)10-17(14)21/h2-8,10H,9,11H2,1H3,(H,22,23,24) |
Clé InChI |
FDHQSXVBWGOTGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{6-Methanesulfonyl-7-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyridine](/img/structure/B11047599.png)
![N-(4-chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11047605.png)
![2-(2-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11047607.png)

![3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11047624.png)

![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11047632.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11047634.png)
![6-{[(Ethoxycarbothioyl)sulfanyl]methyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-F]purine](/img/structure/B11047643.png)
![N-{3-methyl-1-[(6-methylpyridin-2-yl)amino]-1-oxobutan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide](/img/structure/B11047653.png)

![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-4-(methylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11047660.png)
![N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11047667.png)
![2-(1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11047677.png)